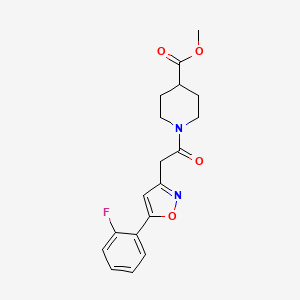
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as MFA-1 and is known to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
MFA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where MFA-1 has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of neurological processes, including learning and memory.
Mécanisme D'action
The mechanism of action of MFA-1 is not fully understood, but it is believed to involve the modulation of the NMDA receptor. This modulation may result in an increase in the release of neurotransmitters, such as dopamine and serotonin, which are involved in a variety of physiological and psychological processes.
Biochemical and Physiological Effects:
MFA-1 has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of neurotransmitters, as well as an increase in the activity of certain enzymes, such as acetylcholinesterase. MFA-1 has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MFA-1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, MFA-1 has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one of the limitations of using MFA-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on MFA-1. One area of interest is in the development of new drugs that target the NMDA receptor. Additionally, MFA-1 may have potential applications in the treatment of certain neurological and inflammatory conditions. Further research is needed to fully understand the mechanism of action of MFA-1 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MFA-1 involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with acetic anhydride to form the isoxazole ring. The resulting compound is then reacted with piperidine-4-carboxylic acid to form MFA-1.
Propriétés
IUPAC Name |
methyl 1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-18(23)12-6-8-21(9-7-12)17(22)11-13-10-16(25-20-13)14-4-2-3-5-15(14)19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURGIQVTYVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

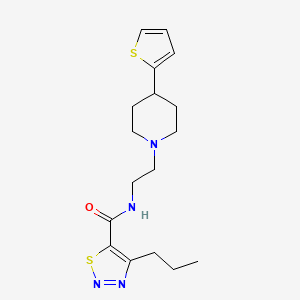
![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)
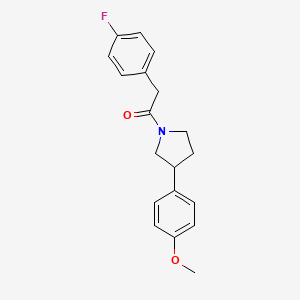
![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
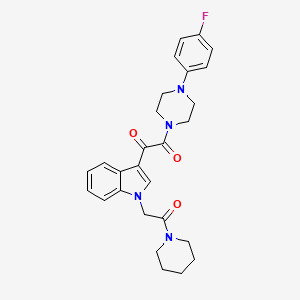
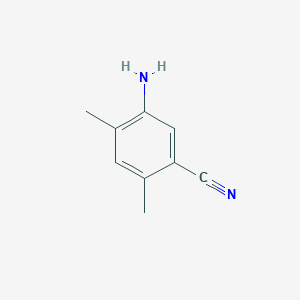

![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)
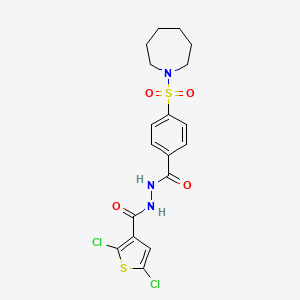
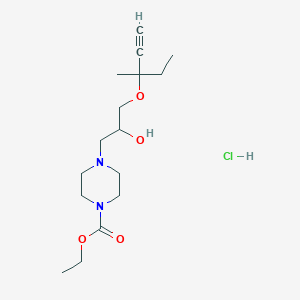
![N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2854644.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)
